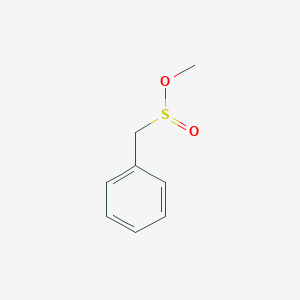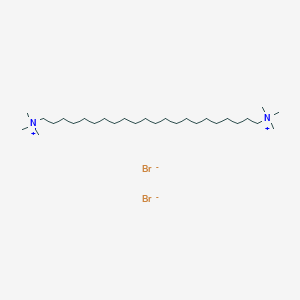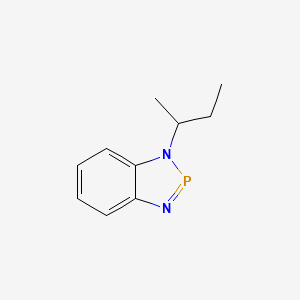
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is an organophosphorus compound that features a unique structure combining a benzodiazaphosphole ring with a butan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole typically involves the reaction of a suitable benzodiazaphosphole precursor with a butan-2-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: The benzodiazaphosphole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, strong acids or bases.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted benzodiazaphosphole compounds.
Applications De Recherche Scientifique
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. The benzodiazaphosphole ring structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 1-(Butan-2-yl)-4-tert-butylbenzene
- 1-(Butan-2-yl)-1H-1,2,3-triazole
- 1-(Butan-2-yl)-1H-1,3,2-diazaphosphole
Comparison: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is unique due to its benzodiazaphosphole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
70919-04-9 |
|---|---|
Formule moléculaire |
C10H13N2P |
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
1-butan-2-yl-1,3,2-benzodiazaphosphole |
InChI |
InChI=1S/C10H13N2P/c1-3-8(2)12-10-7-5-4-6-9(10)11-13-12/h4-8H,3H2,1-2H3 |
Clé InChI |
SMXGSNHKXXNXHE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C2=CC=CC=C2N=P1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


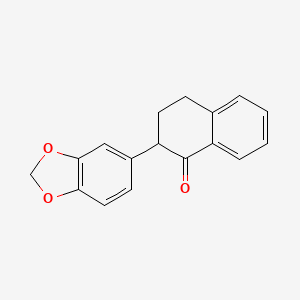
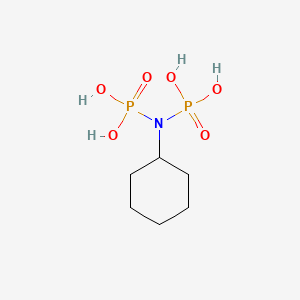

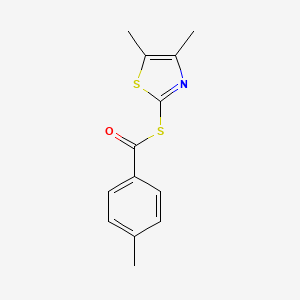
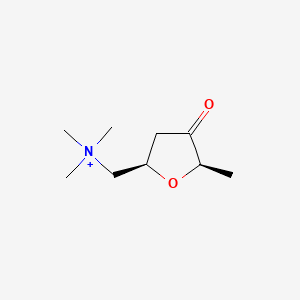
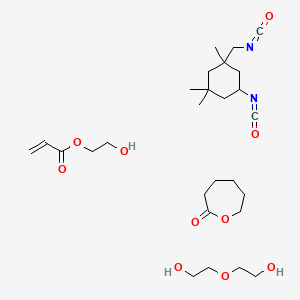
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
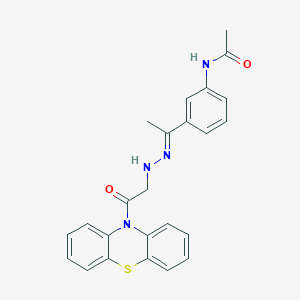
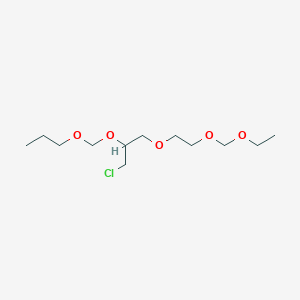

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
